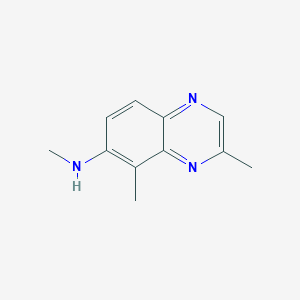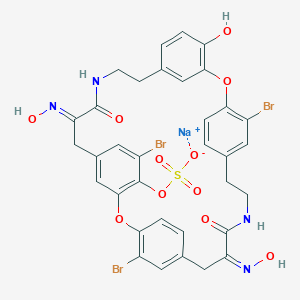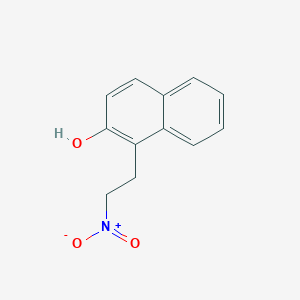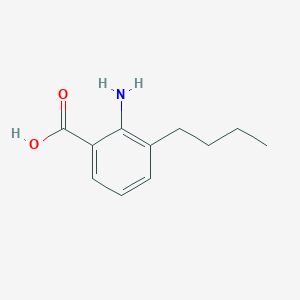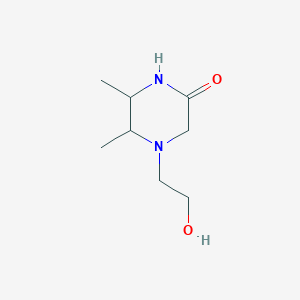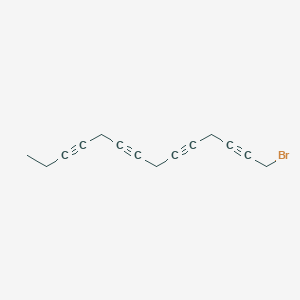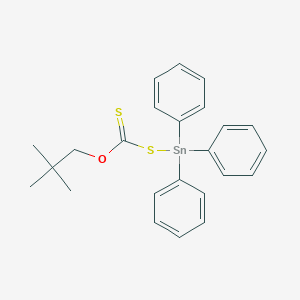
O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE: is a complex organotin compound Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE typically involves the reaction of triphenylstannyl chloride with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as triethylamine to proceed efficiently .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity of organotin compounds.
化学反应分析
Types of Reactions:
Oxidation: O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the triphenylstannyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
Chemistry: O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organotin compounds and as a catalyst in certain reactions .
Biology and Medicine: While specific biological applications of this compound are limited, organotin compounds, in general, have been studied for their potential use in antifungal and anticancer therapies. The unique structure of this compound may offer new avenues for research in these fields.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require organotin catalysts. Its reactivity makes it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE involves its ability to form strong bonds with sulfur and other nucleophiles. The triphenylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound’s reactivity is largely due to the electron-withdrawing nature of the triphenylstannyl group, which makes the sulfur atom more nucleophilic and reactive .
相似化合物的比较
- O-(2-methylpropyl) triphenylstannylsulfanylmethanethioate
- O-NEOPENTYL-S-TRIPHENYLSTANNYL XANTHATE
Uniqueness: this compound is unique due to the presence of the 2,2-dimethylpropyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the sulfur atom .
属性
IUPAC Name |
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.3C6H5.Sn/c1-6(2,3)4-7-5(8)9;3*1-2-4-6-5-3-1;/h4H2,1-3H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKVTIZLQNLEBA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26OS2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
